-(Piperidin-1-YL)pyridin-2-amine, also known as 2-amino-5-piperidinopyridine, is an organic compound with the molecular formula C₁₀H₁₅N₃ and a molecular weight of 177.25 g/mol. Studies have reported various methods for its synthesis, including:
These studies also detail characterization methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound [, ].
Research suggests that 5-(Piperidin-1-YL)pyridin-2-amine might hold potential applications in various scientific fields, including:
5-(Piperidin-1-yl)pyridin-2-amine is an organic compound characterized by a piperidine ring attached to a pyridine structure. Its molecular formula is , and it has a molecular weight of approximately 149.24 g/mol. The compound features a nitrogen atom in both the piperidine and pyridine rings, contributing to its potential biological activity and reactivity in various
These reactions are significant for synthesizing derivatives and exploring its chemical properties further.
Research indicates that 5-(Piperidin-1-yl)pyridin-2-amine exhibits notable biological activities, particularly as a potential pharmacological agent. Its interaction with various biological targets, including protein kinases, suggests it may influence pathways related to cell growth and proliferation. Specific studies have highlighted its potential as an inhibitor of serine/threonine-protein kinase B-Raf, impacting the MAPK/ERK signaling pathway, which is crucial in cancer biology.
The synthesis of 5-(Piperidin-1-yl)pyridin-2-amine typically involves several methods:
5-(Piperidin-1-yl)pyridin-2-amine has several applications in medicinal chemistry:
Studies investigating the interactions of 5-(Piperidin-1-yl)pyridin-2-amine with biological targets have revealed its potential as an inhibitor of specific protein kinases. The compound's ability to modulate signaling pathways suggests it could play a role in drug development for diseases where these pathways are dysregulated, such as cancer .
Several compounds share structural similarities with 5-(Piperidin-1-yl)pyridin-2-amine. Here are some notable examples:
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine | Contains a bromine substituent at position 3 | Alters reactivity and biological interactions |
| 3-(Piperidin-1-yl)pyridine | Lacks the amine at position 5 | Different chemical reactivity |
| 5-Bromo-3-(morpholin-4-yl)pyridin-2-amine | Substituted with a morpholine ring instead of piperidine | Influences solubility and stability |
The unique combination of the piperidine ring and the specific positioning of functional groups in 5-(Piperidin-1-yl)pyridin-2-amine distinguishes it from these similar compounds, contributing to its unique chemical and biological properties.
Irritant